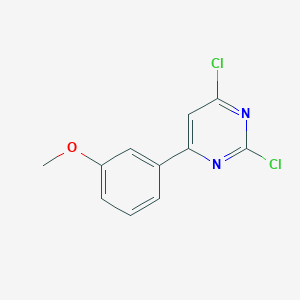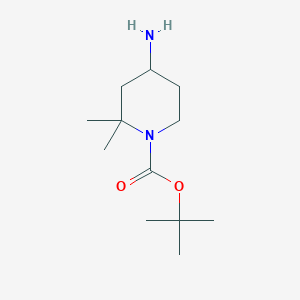![molecular formula C11H13ClN2O2 B1399814 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride CAS No. 475152-16-0](/img/structure/B1399814.png)
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride
Vue d'ensemble
Description
“1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride” is a chemical compound with the IUPAC name 1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride . It has a molecular weight of 240.69 . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for “1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride” is 1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H . This code provides a unique representation of the compound’s molecular structure. The compound’s molecular formula is C11H13ClN2O2 .
Physical And Chemical Properties Analysis
The physical form of “1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride” is solid . The compound is typically stored in a dry, room temperature environment .
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- A protocol was developed for synthesizing 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives, emphasizing a one-pot ultrasound-assisted approach. This method, utilizing ultrasound irradiation, showcases a three-component condensation reaction, yielding products with high efficiency and distinct characteristics compared to traditional heating methods (Ghahremanzadeh et al., 2014).
- An efficient, scalable process was developed for the synthesis of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one. This compound is considered a valuable building block in pharmaceutical research. The synthesis involves a two-step sequence from readily available materials, yielding a high-purity single diastereomer (Bish et al., 2010).
Structural and Catalytic Features
- The study of spiro[indoline-3,4'-piperidine] structures highlighted its significance in various polycyclic indole alkaloids known for diverse bioactivities. The research introduced a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamate, featuring an AgOTf/Ph3P-catalyzed tandem cyclization process. This methodology allows efficient capturing of in situ generated spiroindoleninium intermediates, offering a broad scope and diastereoselective synthesis (Liang et al., 2020).
- A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, showing significant in vitro/in vivo pharmacological and antitumor properties. Notably, one compound was identified as a potent, selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, illustrating the therapeutic potential of these structures (Li et al., 2013).
Pharmacophore Importance and Synthesis Development
Pharmacophore Relevance
- The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is recognized as a crucial pharmacophore in numerous drugs and biochemical reagents. A review highlighted significant progress in the synthesis of derivatives of this pharmacophore, focusing on their synthesis features, biological relevance, and potential utility in developing new biologically active substances (Ghatpande et al., 2020).
Synthesis Optimization
- A novel, high-yielding process was developed for synthesizing spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one, a key building block in many biologically active compounds. The process addressed the low yield of traditional methods, demonstrating success on a kilogram scale with high purity and overall yield (Mowrey et al., 2018).
Safety And Hazards
The safety information for “1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURFWSQKFLEARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)


![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)





![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)